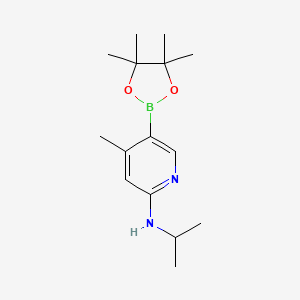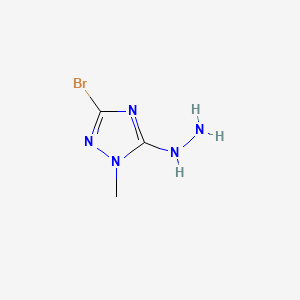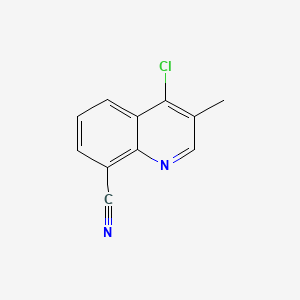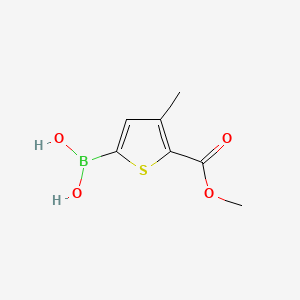
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acids and their derivatives, such as “5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid”, are a class of compounds that contain a boronic acid functional group . These compounds are important in organic chemistry and materials science for the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the reaction of organometallic reagents with boranes . Another common method is the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives is characterized by the presence of a boronic acid functional group . The exact structure would depend on the specific compound.Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can vary widely depending on the specific compound. Some general properties include stability in air and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación
Boronic Acids in Drug Design and Discovery
Boronic acids, including derivatives like 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, have been increasingly incorporated into medicinal chemistry endeavors due to their unique properties, such as enhancing drug potency or improving pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials, highlighting their growing importance in therapeutic development (Plescia & Moitessier, 2020).
Boron as a Platform for New Drug Design
Boron's unique position in the periodic table, bridging metals and non-metals, lends boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, peculiar properties for a variety of applications in chemistry, technology, and medicine. The review by Ciani and Ristori (2012) emphasizes boron's potential in creating innovative drugs, underscoring the need for further exploration of boronated compounds' assembly for drug design (Ciani & Ristori, 2012).
Electrochemical Biosensors Based on Boronic Acids
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, like other boronic acid derivatives, has potential applications in developing electrochemical biosensors. These sensors, based on ferroceneboronic acid and its derivatives, can detect sugars, glycated hemoglobin, fluoride ions, and other substances due to the selective binding of boronic acids to 1,2- or 1,3-diol residues through cyclic boronate ester bonds (Wang et al., 2014).
Boronic Acid Sensors with Double Recognition Sites
Research has focused on creating boronic acid sensors with enhanced selectivity and affinity by incorporating double recognition sites. This approach, including using diboronic acids or combining a boronic acid with another binding moiety, has shown significant improvements in sensor performance. This advancement in sensor technology underscores the versatility and potential of boronic acids, including 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, in analytical applications (Bian et al., 2019).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid (a nucleophile) is transferred from boron to palladium .
Biochemical Pathways
In general, boronic acids are involved in carbon–carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
Similar compounds, such as etomidate analogs, are known to have large volumes of distribution and are rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation .
Result of Action
The result of the action of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, which can have various applications in medicinal chemistry and materials science.
Action Environment
The efficacy and stability of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the presence of a base . The reaction conditions for Suzuki–Miyaura cross-coupling are generally mild and tolerant to various functional groups .
Safety and Hazards
Direcciones Futuras
Boronic acids and their derivatives continue to be an active area of research in organic chemistry and materials science. Future directions may include the development of new synthetic methods, the exploration of new reactions, and applications in areas such as drug discovery, materials science, and chemical biology .
Propiedades
IUPAC Name |
(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWDFPOXWSQEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681553 |
Source


|
| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid | |
CAS RN |
1256345-70-6 |
Source


|
| Record name | [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)
![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)


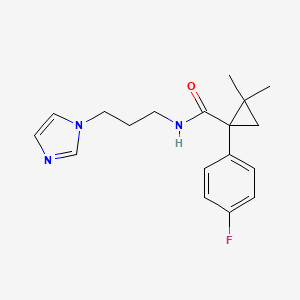
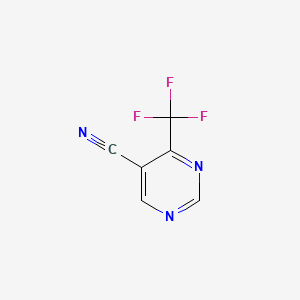
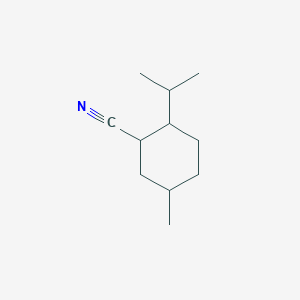

![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)

